3,4-Dimethyl-5-((methylthio)methyl)isoxazole
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Overview
Description
3,4-Dimethyl-5-((methylthio)methyl)isoxazole is a heterocyclic compound with the molecular formula C7H11NOS It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper(I) acetylides to azides and nitrile oxides provide access to 3,4-disubstituted isoxazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-5-((methylthio)methyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using tert-butyl nitrite or isoamyl nitrite to form 3,5-disubstituted isoxazoles . Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include CuCl, tert-butyl nitrite, isoamyl nitrite, and sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions yield 3,5-disubstituted isoxazoles, while reduction reactions produce the corresponding reduced forms of the compound .
Scientific Research Applications
3,4-Dimethyl-5-((methylthio)methyl)isoxazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and interactions . In medicine, it has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties . Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . The compound’s effects are mediated through its binding to active sites on enzymes, leading to changes in their activity and function .
Comparison with Similar Compounds
3,4-Dimethyl-5-((methylthio)methyl)isoxazole can be compared with other similar compounds, such as 3,5-dimethylisoxazole and 3,4,5-trisubstituted isoxazoles . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Biological Activity
3,4-Dimethyl-5-((methylthio)methyl)isoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its unique structure that includes two methyl groups and a methylthio group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₁NOS. Its structure features a five-membered ring containing one nitrogen and one oxygen atom, which is typical of isoxazole derivatives. The presence of the methylthio group at position 5 enhances its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting specific enzymes crucial for bacterial metabolism, which may lead to its potential use as an antibiotic agent. For example, studies have shown efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Potential
The anticancer properties of this compound have been investigated with promising results. Isoxazole derivatives are known to interfere with cancer cell proliferation pathways. In vitro studies demonstrated that this compound can inhibit growth in several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's ability to disrupt signaling pathways related to cell growth and survival suggests its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for survival, showcasing its antimicrobial potential.
- Cell Proliferation Interference : It appears to disrupt pathways involved in cancer cell growth, possibly through apoptosis induction or cell cycle arrest mechanisms .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of this compound against multiple bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL for various pathogens, indicating strong antibacterial properties.
- Anticancer Evaluation : In another investigation involving MCF-7 cells, the compound exhibited an IC₅₀ value of approximately 15 µM, demonstrating significant cytotoxicity compared to control treatments .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Key Features | Antibacterial Activity | Anticancer Activity |
---|---|---|---|
3,5-Dimethylisoxazole | Lacks methylthio group at position 5 | Moderate | Low |
4,5-Dimethylisoxazole | Lacks methylthio group at position 5 | Low | Moderate |
3-Methylthioisoxazole | Lacks dimethyl groups at positions 3 and 4 | Low | Moderate |
This compound | Unique combination of dimethyl and methylthio groups | High | High |
This table illustrates how the unique structural features of this compound contribute to its enhanced biological activities compared to other isoxazole derivatives.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3,4-dimethyl-5-(methylsulfanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-5-6(2)8-9-7(5)4-10-3/h4H2,1-3H3 |
InChI Key |
ANKUEKXZVVWPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)CSC |
Origin of Product |
United States |
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